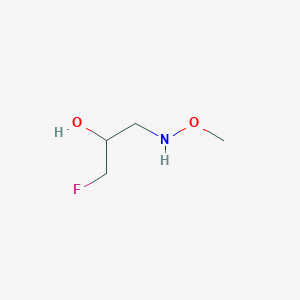
1-Fluoro-3-(methoxyamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(methoxyamino)propan-2-ol is an organic compound with the molecular formula C4H10FNO2 It is characterized by the presence of a fluorine atom, a methoxyamino group, and a hydroxyl group attached to a propane backbone
Preparation Methods
The synthesis of 1-Fluoro-3-(methoxyamino)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the nucleophilic substitution of a fluorinated intermediate with a methoxyamine derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-3-(methoxyamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like halides or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-Fluoro-3-(methoxyamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(methoxyamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom and methoxyamino group contributes to its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
1-Fluoro-3-(methoxyamino)propan-2-ol can be compared with similar compounds such as:
- 1-Fluoro-2-(methoxyamino)ethanol
- 3-Fluoro-1-(methoxyamino)propan-2-ol
- 1-Chloro-3-(methoxyamino)propan-2-ol These compounds share similar structural features but differ in the position of functional groups or the presence of different halogens. The unique combination of fluorine and methoxyamino groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H10FNO2 |
|---|---|
Molecular Weight |
123.13 g/mol |
IUPAC Name |
1-fluoro-3-(methoxyamino)propan-2-ol |
InChI |
InChI=1S/C4H10FNO2/c1-8-6-3-4(7)2-5/h4,6-7H,2-3H2,1H3 |
InChI Key |
NWBLKRZIWCGTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CONCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)

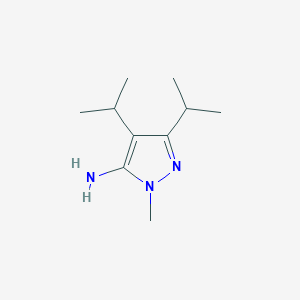
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
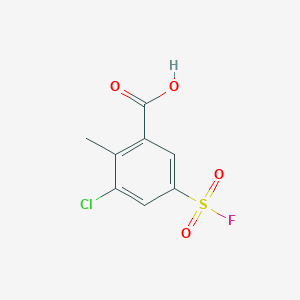
![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
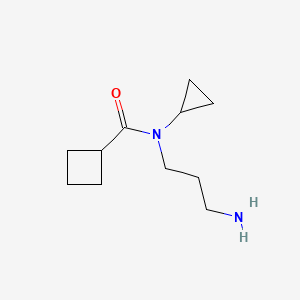
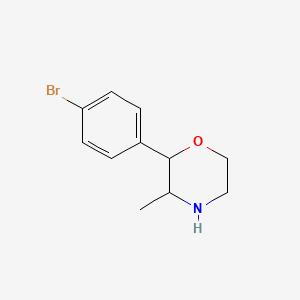
amine](/img/structure/B13312839.png)
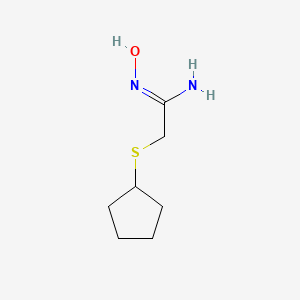

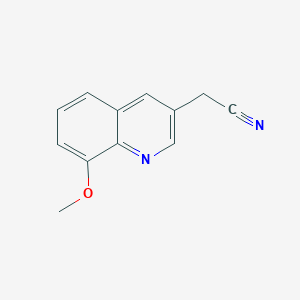
![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)
